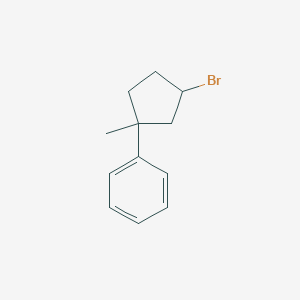

(3-溴-1-甲基环戊基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of significant interest in organic chemistry due to their utility as intermediates in the production of various complex molecules. The papers provided discuss different methods of synthesizing brominated benzene derivatives. For instance, an efficient bromocyclization process is described for the synthesis of polyhalogenated benzothiophenes, which could potentially be adapted for the synthesis of "(3-Bromo-1-methylcyclopentyl)benzene" . Another paper reports the total synthesis of a complex natural product starting from a brominated phenylmethanol, which could offer insights into the synthetic strategies applicable to brominated benzene compounds . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of alkynylbenzoic acids is discussed, highlighting the versatility of bromination reactions .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. One study presents the synthesis and characterization of a brominated benzene compound, including density functional theory (DFT) calculations to predict its structure . Another paper discusses the crystal structure of a brominated benzene derivative, providing detailed insights into its molecular geometry . These studies could be relevant for the structural analysis of "(3-Bromo-1-methylcyclopentyl)benzene" by analogy.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic transformations . The solvolysis rates of brominated cyclobutyl derivatives have been studied, offering a comparison for the reactivity of similar brominated compounds . These findings could be extrapolated to understand the reactivity of "(3-Bromo-1-methylcyclopentyl)benzene" in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are diverse and depend on the specific substituents and molecular structure. The NMR spectra of a sterically hindered aryl bromide are discussed, which could provide a reference for the NMR analysis of "(3-Bromo-1-methylcyclopentyl)benzene" . The crystal structures of brominated benzene derivatives reveal supramolecular features such as hydrogen bonding and π-π interactions, which are important for understanding the solid-state properties of these compounds .

科学研究应用

铂纳米颗粒形状对苯加氢选择性的影响研究不同形状的铂纳米颗粒存在下的苯加氢,证明了纳米颗粒形状在催化选择性中的重要性,影响环己烷和环己烯的形成。这项研究强调了在催化中使用形状纳米颗粒的潜力,这可以扩展到涉及溴代苯如(3-溴-1-甲基环戊基)苯的反应 (Bratlie 等人,2007).

甲基环己烷热解和燃烧对甲基环己烷热解和燃烧的研究提供了对环烷烃燃烧化学的见解,突出了苯和甲苯作为中间体的形成。这项研究与理解在各种条件下溴代环戊基苯的热行为有关 (Wang 等人,2014).

路易斯或布朗斯特酸介导的亚甲基环丙烷反应对路易斯或布朗斯特酸介导的亚甲基环丙烷 (MCP) 反应的研究说明了通过开环反应产生分子复杂性的潜力。此类反应可适用于溴代环戊基苯的合成和功能化,为多种有机化合物提供途径 (Shi 等人,2012).

多卤代平台的合成和功能化用于合成多卤代苯并噻吩的高效溴环化工艺展示了溴代芳香族化合物功能化的先进方法。此类方法可适用于(3-溴-1-甲基环戊基)苯衍生物的合成和进一步功能化,从而获得多种分子 (Zhao 等人,2017).

作用机制

In terms of environmental factors, benzene exposure can occur in various environments, and certain conditions can influence its effects. For example, living near public facilities and having exposure to chemical reagents and hazardous substances were found to be significant risk factors for congenital heart defects in offspring .

属性

IUPAC Name |

(3-bromo-1-methylcyclopentyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-12(8-7-11(13)9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLUCFQZTIWUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-1-methylcyclopentyl)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)

![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)

![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)